molecular formula C8H11FN2 B15147506 (3-Fluorophenethyl)hydrazine

(3-Fluorophenethyl)hydrazine

Cat. No.: B15147506
M. Wt: 154.18 g/mol
InChI Key: AQSMCGBZLIQROZ-UHFFFAOYSA-N
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Description

(3-Fluorophenethyl)hydrazine: is an organic compound with the molecular formula C8H11FN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 3-fluorophenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorophenethyl)hydrazine typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions: (3-Fluorophenethyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (3-Fluorophenethyl)hydrazine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of fluorescent probes and other materials .

Biology: In biological research, this compound is used to study enzyme mechanisms and as a reagent in the synthesis of biologically active molecules .

Medicine: It is being investigated for its potential as an anticancer and antimicrobial agent .

Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other materials. It is also used as an intermediate in the synthesis of various chemicals .

Mechanism of Action

The mechanism of action of (3-Fluorophenethyl)hydrazine involves its interaction with biological molecules, particularly enzymes. It can act as an inhibitor or activator of enzymes, depending on the specific target and conditions. The compound can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. It can also undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Uniqueness: (3-Fluorophenethyl)hydrazine is unique due to the presence of both the fluorine atom and the ethyl group, which confer specific chemical and biological properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the ethyl group enhances its ability to interact with biological targets .

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

2-(3-fluorophenyl)ethylhydrazine

InChI

InChI=1S/C8H11FN2/c9-8-3-1-2-7(6-8)4-5-11-10/h1-3,6,11H,4-5,10H2

InChI Key

AQSMCGBZLIQROZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CCNN

Origin of Product

United States

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